An In-Depth Technical Guide to the Basic Properties of 1-(Cyclobutylmethyl)piperazine
An In-Depth Technical Guide to the Basic Properties of 1-(Cyclobutylmethyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core properties of 1-(Cyclobutylmethyl)piperazine, a heterocyclic amine of significant interest in medicinal chemistry. By virtue of its piperazine core, this compound possesses favorable physicochemical properties, such as aqueous solubility and basicity, making it a valuable scaffold in drug design. This document details its fundamental properties, including a structured analysis of its synthesis, purification, and spectroscopic characterization. The guide is intended to serve as a foundational resource for researchers leveraging this versatile building block in the development of novel therapeutic agents.
Section 1: The Piperazine Scaffold: A Privileged Structure in Medicinal Chemistry
The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions. This structural motif is considered "privileged" in drug discovery for several key reasons:
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Physicochemical Modulation : The two basic nitrogen atoms provide a handle to significantly influence a molecule's aqueous solubility and lipophilicity. The formation of salts, typically hydrochlorides, can dramatically enhance water solubility, which is advantageous for formulation and bioavailability.
-
Pharmacodynamic Versatility : The piperazine core is a common pharmacophore in drugs targeting the central nervous system (CNS). Its structure allows for precise spatial orientation of substituents, enabling interactions with a wide range of biological targets, including G protein-coupled receptors (GPCRs) and ion channels.[1]
-
Synthetic Tractability : The differential reactivity of the nitrogen atoms (in a mono-substituted piperazine) allows for sequential and controlled introduction of various substituents, making it an ideal scaffold for building chemical libraries for high-throughput screening.[2]
1-(Cyclobutylmethyl)piperazine combines this privileged scaffold with a cyclobutyl group, a strained cycloalkane that can offer unique conformational constraints and metabolic stability to a drug candidate.
Section 2: Physicochemical and Basic Properties
The fundamental properties of 1-(Cyclobutylmethyl)piperazine are crucial for its application in synthesis and drug formulation. While extensive experimental data for this specific molecule is sparse, reliable predictions can be made based on its constituent parts and related analogs.
Core Property Summary
| Property | Value / Description | Source / Rationale |
| Molecular Formula | C₉H₁₈N₂ | [3] |
| Molecular Weight | 154.25 g/mol | [3] |
| CAS Number | Not assigned (Free Base); 877859-57-9 (Dihydrochloride) | [3] |
| Appearance | Predicted to be a colorless to yellow liquid at room temperature. | Based on analogs like 1-(Cyclopropylmethyl)piperazine.[4] |
| Solubility | The free base is expected to be soluble in organic solvents. The dihydrochloride salt is significantly more soluble in water. | Common property of amines and their salts. |
| Predicted pKa₁ | ~9.0 - 9.5 (for the secondary amine proton) | Based on piperazine (pKa₁ = 9.73) and N-alkyl analogs. N-alkylation slightly reduces the basicity of the distal nitrogen.[5][6][7] |
| Predicted pKa₂ | ~4.5 - 5.0 (for the tertiary amine proton) | Based on N-alkylpiperazines. Alkylation of one nitrogen significantly lowers the basicity of the other.[6][7] |
Basicity Analysis
The basicity of piperazine derivatives is a defining characteristic. The parent piperazine has two pKa values, ~9.73 and ~5.33, corresponding to the two protonation steps.[5] In 1-(Cyclobutylmethyl)piperazine:
-
The tertiary amine (N1, attached to the cyclobutylmethyl group) is less basic.
-
The secondary amine (N4) is more basic and is the primary site of protonation in a physiological pH range.
This differential basicity is a key feature exploited by medicinal chemists. The ability to modulate these pKa values through substitution influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[8]
Section 3: Synthesis and Purification
The synthesis of 1-(Cyclobutylmethyl)piperazine requires a strategic approach to ensure mono-alkylation, as direct reaction of piperazine with an alkylating agent would lead to a mixture of mono- and di-substituted products.
Causality of Synthetic Choice
A protecting group strategy is the most robust and widely accepted method for the controlled synthesis of mono-N-substituted piperazines. The use of a tert-butyloxycarbonyl (Boc) group is common due to its stability under basic and nucleophilic conditions and its facile removal under acidic conditions. This self-validating system ensures a clean, high-yielding reaction pathway, minimizing complex purification challenges.[2]
Synthetic Workflow Diagram
Caption: Synthetic pathway for 1-(Cyclobutylmethyl)piperazine.
Detailed Experimental Protocol
-
Step 1: Synthesis of 1-Boc-piperazine
-
To a stirred solution of piperazine (2.0 eq) in dichloromethane (DCM) at 0 °C, add a solution of di-tert-butyl dicarbonate (1.0 eq) in DCM dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-Boc-piperazine as a white solid.
-
-
Step 2: Synthesis of 1-Boc-4-(cyclobutylmethyl)piperazine
-
To a solution of 1-Boc-piperazine (1.0 eq) in acetonitrile (ACN), add potassium carbonate (2.0 eq) and cyclobutylmethyl bromide (1.2 eq).
-
Heat the mixture to reflux (approx. 82 °C) and stir for 8-12 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel.
-
-
Step 3: Synthesis of 1-(Cyclobutylmethyl)piperazine Dihydrochloride
-
Dissolve the purified 1-Boc-4-(cyclobutylmethyl)piperazine in a minimal amount of 1,4-dioxane.
-
Add a solution of 4M HCl in 1,4-dioxane (5-10 eq) and stir at room temperature for 2-4 hours.
-
A precipitate will form. Monitor the deprotection by TLC.
-
Collect the solid precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield the dihydrochloride salt.
-
-
Step 4: Preparation of the Free Base (Optional)
-
Dissolve the dihydrochloride salt in water.
-
Cool the solution to 0 °C and adjust the pH to 12-14 by the dropwise addition of a 2M NaOH solution.
-
Extract the aqueous layer multiple times with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free base. For high purity, vacuum distillation may be employed.
-
Section 4: Spectroscopic Characterization
Structural confirmation and purity assessment are critical self-validating steps in synthesis. The following data are predicted based on the known spectroscopic behavior of N-alkyl piperazines and cyclobutane moieties.
Characterization Workflow Diagram
Caption: Standard workflow for spectroscopic characterization.
Predicted Spectroscopic Data
¹H NMR Spectroscopy (Predicted, CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~2.80 | Broad Singlet | 1H | -NH - | Exchangeable proton of the secondary amine. |
| ~2.65 | Multiplet | 4H | -N-CH₂ -CH₂ -NH- | Piperazine ring protons adjacent to the secondary amine. |
| ~2.45 | Multiplet | 4H | -N(R)-CH₂ -CH₂ -N- | Piperazine ring protons adjacent to the tertiary amine. |
| ~2.30 | Doublet | 2H | -N-CH₂ -Cyclobutyl | Methylene bridge protons. |
| ~2.20 | Multiplet | 1H | -CH₂-CH (C₃H₆) | Methine proton on the cyclobutane ring. |
| ~1.90 - 1.60 | Multiplet | 6H | Cyclobutyl -CH₂ - | Remaining cyclobutane ring protons. |
¹³C NMR Spectroscopy (Predicted, CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~62.0 | -N-CH₂ -Cyclobutyl | Alkylated methylene carbon. |
| ~55.0 | Piperazine C (α to N-R) | Carbons adjacent to the tertiary nitrogen. |
| ~46.0 | Piperazine C (α to NH) | Carbons adjacent to the secondary nitrogen. |
| ~35.0 | Cyclobutyl CH | Methine carbon of the cyclobutane ring. |
| ~28.0 | Cyclobutyl CH₂ | Methylene carbons of the cyclobutane ring. |
| ~19.0 | Cyclobutyl CH₂ | Methylene carbon of the cyclobutane ring. |
FT-IR Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Vibration | Rationale |
|---|---|---|
| 3300 - 3250 (weak, broad) | N-H Stretch | Characteristic of a secondary amine.[9] Tertiary amines have no N-H bonds and do not show this peak.[10] |
| 2950 - 2800 (strong) | C-H Stretch | Aliphatic C-H bonds from the cyclobutyl and piperazine rings. |
| 1650 - 1580 (weak) | N-H Bend | Scissoring vibration of the secondary amine. |
| 1150 - 1050 (medium) | C-N Stretch | Characteristic of saturated amines. |
Mass Spectrometry (Predicted, EI) The primary fragmentation pathway for N-alkyl piperazines involves alpha-cleavage, which is the breaking of a C-C bond adjacent to the nitrogen atom.[11][12]
-
Molecular Ion (M⁺) : m/z = 154.
-
Base Peak : m/z = 99. Resulting from the loss of the cyclobutyl radical (•C₄H₇).
-
Other Fragments : m/z = 85, 70, 56. Resulting from cleavage of the piperazine ring and the cyclobutylmethyl side chain.
Section 5: Reactivity and Medicinal Chemistry Applications
1-(Cyclobutylmethyl)piperazine is a bifunctional molecule. The tertiary amine provides a stable anchor point and influences the molecule's overall basicity and pharmacokinetic profile. The secondary amine, however, is a reactive handle for further synthetic elaboration.
Key Reactions of the Secondary Amine:
-
N-Acylation : Reaction with acyl chlorides or anhydrides to form amides.
-
N-Alkylation : Reaction with alkyl halides to form di-substituted piperazines.
-
Reductive Amination : Reaction with aldehydes or ketones in the presence of a reducing agent to form more complex N-alkyl derivatives.
-
Sulfonylation : Reaction with sulfonyl chlorides to form sulfonamides.
These reactions allow for the rapid generation of diverse chemical libraries. The compound is a valuable intermediate for synthesizing molecules with potential therapeutic applications, particularly in areas where other N-alkyl piperazines have shown success, such as oncology (e.g., the cyclopropyl analog is a key intermediate for Volasertib) and CNS disorders.[13]
Section 6: Safety and Handling
As with most alkylamines, 1-(Cyclobutylmethyl)piperazine should be handled with appropriate care.
-
Hazards : Expected to be corrosive and may cause skin and eye burns. Harmful if inhaled or absorbed through the skin.[14]
-
Handling : Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Storage : Store in a cool, dry, and well-ventilated area. Keep the container tightly closed and consider storing under an inert atmosphere (e.g., nitrogen or argon) as amines can absorb carbon dioxide from the air.[4][5]
Section 7: Conclusion
1-(Cyclobutylmethyl)piperazine is a foundational building block for drug discovery and development. Its properties are defined by the interplay between the privileged piperazine scaffold and the unique cyclobutylmethyl substituent. A thorough understanding of its basicity, solubility, and reactivity, coupled with robust and validated synthetic protocols, empowers researchers to efficiently incorporate this moiety into novel molecular architectures. This guide provides the core technical knowledge necessary for the effective utilization of this compound in the pursuit of new therapeutic agents.
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